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Compound of Interest

Compound Name: Pyrimido[5,4-d]pyrimidin-4-ol

CAS No.: 28285-65-6

Cat. No.: B1497767

Get Quote

From Non-Selective Vasodilation to Targeted Kinase Inhibition

Executive Summary
The pyrimido[5,4-d]pyrimidine core is a fused bicyclic heterocycle containing four nitrogen

atoms (1, 3, 5, and 7 positions). Its planar, electron-deficient nature makes it an ideal template

for

-

stacking interactions within ATP-binding pockets of kinases and phosphodiesterases (PDEs).[1]
Historically anchored by the blockbuster drug Dipyridamole, this scaffold has experienced a
renaissance as a template for overcoming drug resistance in EGFR-mutant cancers and as a
novel antitrypanosomal agent.[1]

Historical Genesis & Synthetic Evolution[1]
The Thomae Breakthrough (1959)
While the theoretical existence of the core predated its medical application, the pharmaceutical

genesis of pyrimido[5,4-d]pyrimidines began with the research of F.G. Fischer and colleagues
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at Dr. Karl Thomae GmbH (now Boehringer Ingelheim).[1]

The Milestone: In 1959, Fischer filed patents (e.g., US3031450) describing the synthesis of

"pyrimido-pyrimidine derivatives" capable of coronary vasodilation.

The Molecule: This effort culminated in Dipyridamole (Persantine), a tetra-substituted

derivative.[1] Its discovery established the "perchloro" synthetic route as the industry

standard for decades.

The Evolution: In the 1980s and 90s, the scaffold was modified to create Mopidamol (RA-

233), enhancing anti-platelet and anti-metastatic properties, though it saw limited commercial

success compared to its parent.

Synthetic Architectures
The construction of this scaffold generally follows two distinct logical pathways, depending on

the desired substitution pattern.

Pathway A: The "Perchloro" Gateway (Dipyridamole Route)
This route is preferred for symmetrical substitutions or when accessing the 2,4,6,8-positions

sequentially.

Core Formation: Oxidation of pyrimidine precursors to pyrimido[5,4-d]pyrimidine-2,4,6,8-

tetraol.[1]

Chlorination: Vilsmeier-Haack type reaction using

to generate the highly reactive 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.[1]

Nucleophilic Aromatic Substitution (

): Stepwise displacement of chlorides by amines.[1]

Pathway B: The "Carbonitrile" Assembly (Kinase Route)
Modern kinase inhibitors often require asymmetry.[1] This route builds the second ring onto a

pre-functionalized pyrimidine.[1]
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Precursor:4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile.[1]

Cyclization: Reaction with triethyl orthoformate (or similar electrophiles) and primary amines

to close the second ring.[1]
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Figure 1: Divergent synthetic strategies for the pyrimido[5,4-d]pyrimidine scaffold.

Pharmacological Profiling & Mechanism of Action
Mechanism 1: Phosphodiesterase & Adenosine
Modulation (Cardiovascular)
Dipyridamole acts via a dual mechanism, making it a "pleiotropic" agent.[1]

PDE Inhibition: It inhibits phosphodiesterase (PDE) enzymes, specifically PDE3 and PDE5,

in platelets and vascular smooth muscle.[1] This prevents the degradation of cAMP and

cGMP.[1]

Result: Elevated cAMP/cGMP

Reduced intracellular calcium

Platelet inhibition and Vasodilation.[1]

Adenosine Reuptake Inhibition: It blocks the equilibrative nucleoside transporter

(ENT1/ENT2) on erythrocytes and endothelial cells.[1]

Result: Increased extracellular adenosine
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Activation of Adenosine

receptors

Further cAMP elevation.[1]

Mechanism 2: Kinase Inhibition (Oncology)
In the modern era (post-2010), the scaffold has been repurposed to target mutant EGFR

(Epidermal Growth Factor Receptor).[1][2]

The Challenge: First-generation inhibitors (Gefitinib) fail due to the T790M "gatekeeper"

mutation.[1]

The Solution: Pyrimido[5,4-d]pyrimidines (e.g., Compound 20g) bind to the ATP pocket.[1]

The fused ring system mimics the adenine of ATP, while specific substituents (e.g.,

acrylamides) can form covalent bonds with Cys797 (in later generations) or exploit steric

differences in the T790M mutant.
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Figure 2: Dual mechanism of action for Dipyridamole-class derivatives.[1]

Detailed Experimental Protocol
Objective: Synthesis of 2,4,6,8-tetrakis(substituted-amino)pyrimido[5,4-d]pyrimidine via the

"Perchloro" route. Note: This protocol deals with high-energy intermediates and corrosive

reagents.[1] Perform in a fume hood.

Step 1: Synthesis of the Tetrachloro Core
Reagents: Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol (1.0 eq),
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(5.8 eq),

(solvent/reagent).[1]

Setup: Charge a flame-dried round-bottom flask with the tetraol substrate.

Addition: Add

carefully (exothermic). Add

(approx. 10 mL per gram of substrate).[1]

Reaction: Reflux the mixture at 120°C for 12–16 hours. The suspension should clear as the

chloride forms.

Workup:

Distill off excess

under reduced pressure.[1]

Critical Safety Step: Pour the viscous residue onto crushed ice very slowly with vigorous

stirring to hydrolyze remaining phosphorus halides.[1]

Filter the resulting yellow precipitate.[1]

Wash with cold water until the filtrate is neutral.[1]

Dry in a vacuum desiccator over

.[1]

Product: 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine (Yellow solid).[1] Store under inert gas;

moisture sensitive.

Step 2: Controlled Nucleophilic Substitution (The
"Stepwise" Control)
To achieve specific substitution (e.g., 4,8-bis(piperidinyl) for Dipyridamole precursors), exploit

the reactivity difference: positions 4 and 8 are more electrophilic than 2 and 6.
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Solvent: Dissolve the tetrachloro core in THF or Dioxane. Cool to 0°C.[1]

Nucleophile 1 (Positions 4,8): Add amine (e.g., piperidine, 2.2 eq) dropwise.[1]

Control: Maintain temperature < 5°C to prevent substitution at 2,6.

Stir for 2 hours at 0°C, then warm to Room Temp (RT).

Nucleophile 2 (Positions 2,6): Add the second amine (e.g., diethanolamine, excess > 5 eq).

[1]

Forcing Conditions: Heat to reflux (60–80°C) for 4–8 hours to force substitution at the less

reactive 2,6 positions.

Purification:

Evaporate solvent.[1]

Partition between

and water.[1]

The organic layer is dried (

) and recrystallized (often from Ethanol/Water).[1]

Comparative Data: Key Derivatives
Compound

Substitution
(4,[3][4][5][6]8)

Substitution
(2,6)

Primary Target IC50 / Activity

Dipyridamole Piperidine Diethanolamine PDE5 / ENT1 ~2.8 μM (hENT1)

Mopidamol Piperidine
N-(2-

hydroxyethyl)
PDE / Platelets

Anti-metastatic

pot.[1]

Compound 20g
Substituted

Aniline

Urea/Amide

linker
EGFR (T790M) < 10 nM (Kinase)

Antitrypanosomal
Hydrazine deriv.

[1]

Pyridinyl-

methoxy
T. brucei ~0.9 μM
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Future Outlook
The pyrimido[5,4-d]pyrimidine scaffold is currently transitioning into PROTAC (Proteolysis

Targeting Chimera) development.[1] Its ability to bind kinases with high affinity makes it an

excellent "warhead" for recruiting E3 ligases to degrade mutant proteins rather than just

inhibiting them.[1] Furthermore, recent 2024 studies have highlighted its potential in

Alzheimer's research as a dual inhibitor of A

aggregation and oxidative stress.[1]

References
Fischer, F. G., et al. (1962).[1] Pyrimido-pyrimidine derivatives. US Patent 3,031,450.[1] Link

Mosby, W. L. (1961).[1] Heterocyclic Systems with Bridgehead Nitrogen Atoms. Interscience

Publishers.[1] (Foundational Chemistry).[1][7]

Thomae GmbH. (1968).[1] Process for the preparation of dipyridamole. DE Patent 1812918.

[1]

Lin, X., et al. (2018).[1] Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-

d]pyrimidine-2,4(1H,3H)-diones as Potent and Selective EGFR Inhibitors. Journal of

Medicinal Chemistry. Link[1]

Bernatets, T., et al. (2022).[1][6] Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel

Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters.

Link[1]

Bagley, M. C., et al. (2002).[1] Controlled stepwise conversion of 2,4,6,8-

tetrachloropyrimido[5,4-d]pyrimidine. Journal of the Chemical Society, Perkin Transactions 1.

Link

Damaraju, V. L., et al. (2011).[1] Dipyridamole analogues as pharmacological inhibitors of

equilibrative nucleoside transporters. Biochemical Pharmacology. Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/26172
https://pubchem.ncbi.nlm.nih.gov/compound/26172
https://pubchem.ncbi.nlm.nih.gov/compound/26172
https://pubchem.ncbi.nlm.nih.gov/compound/26172
https://pubchem.ncbi.nlm.nih.gov/compound/26172
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS3031450A%2Fen
https://pubchem.ncbi.nlm.nih.gov/compound/26172
https://pubchem.ncbi.nlm.nih.gov/compound/26172
https://pubchem.ncbi.nlm.nih.gov/compound/26172
https://pubchem.ncbi.nlm.nih.gov/compound/Pyrimido_5_4-d_pyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/26172
https://pubchem.ncbi.nlm.nih.gov/compound/26172
https://pubchem.ncbi.nlm.nih.gov/compound/26172
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.jmedchem.8b00346
https://pubchem.ncbi.nlm.nih.gov/compound/26172
https://pubchem.ncbi.nlm.nih.gov/compound/26172
https://pmc.ncbi.nlm.nih.gov/articles/PMC9465711/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facsmedchemlett.2c00170
https://pubchem.ncbi.nlm.nih.gov/compound/26172
https://pubchem.ncbi.nlm.nih.gov/compound/26172
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2002%2Fp1%2Fb203126a
https://pubchem.ncbi.nlm.nih.gov/compound/26172
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC3092004%2F
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1497767?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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